molecular formula C20H23BrN4O2S B2613262 5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-44-4

5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2613262
CAS No.: 896677-44-4
M. Wt: 463.39
InChI Key: RNFMOINXIWOQEM-UHFFFAOYSA-N
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Description

5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the bromobenzylthio group: This step involves the nucleophilic substitution of a suitable bromobenzyl halide with a thiol group, often facilitated by a base such as sodium hydride or potassium carbonate.

    Final modifications: Additional functional groups, such as the neopentyl group, are introduced through alkylation reactions using alkyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((4-bromobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylthio group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-7-(2,2-dimethylpropyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O2S/c1-20(2,3)10-14-22-16-15(18(26)25(5)19(27)24(16)4)17(23-14)28-11-12-6-8-13(21)9-7-12/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFMOINXIWOQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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